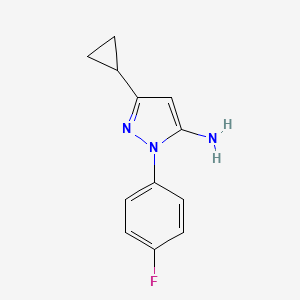

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Description

Chemical Identity and Classification

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a sophisticated example of aminopyrazole chemistry, characterized by its unique substitution pattern and molecular architecture. The compound possesses the molecular formula C₁₂H₁₂FN₃ and a molecular weight of 217.246 grams per mole, establishing it as a medium-sized heterocyclic molecule with distinctive structural features. The Chemical Abstracts Service has assigned this compound the registry number 1114957-51-5, providing a standardized identifier for chemical databases and research applications.

The systematic nomenclature of this compound reflects its complex substitution pattern, with the cyclopropyl group positioned at the 3-position of the pyrazole ring and the 4-fluorophenyl moiety attached to the nitrogen atom at position 1. The amino group occupies the 5-position, creating a specific regioisomeric arrangement that influences both the electronic properties and potential reactivity of the molecule. Alternative naming conventions include "5-amino-3-cyclopropyl-1-(4-fluorophenyl)pyrazole" and "3-cyclopropyl-1-(4-fluorophenyl)pyrazole-5-ylamine," demonstrating the flexibility in chemical nomenclature while maintaining structural clarity.

The compound belongs to the broader classification of aminopyrazoles, which represent a significant subset of pyrazole derivatives characterized by the presence of amino functionality on the heterocyclic ring. This classification places it within the context of compounds that have demonstrated considerable therapeutic potential and synthetic utility. The presence of the fluorine atom in the para position of the phenyl ring further classifies this molecule as an organofluorine compound, imparting specific electronic and steric properties that can influence biological activity and chemical reactivity.

Physical property data for this compound indicates distinct thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 127 degrees Celsius, suggesting moderate intermolecular forces and crystalline stability. The boiling point reaches 376 degrees Celsius at standard atmospheric pressure, indicating significant thermal stability and relatively strong molecular interactions. The flash point of 181.2 degrees Celsius provides important safety information for handling and storage procedures, while also reflecting the compound's volatility characteristics under various temperature conditions.

Historical Context in Pyrazole Chemistry

The historical development of pyrazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic compound research. The foundation of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first introduced the term "pyrazole" to describe this class of five-membered heterocyclic compounds. Knorr's pioneering work established the fundamental understanding of pyrazole structure and reactivity, creating the foundation upon which modern pyrazole chemistry has developed over the subsequent century and beyond.

The historical progression of pyrazole synthesis methodology has been instrumental in enabling the preparation of complex derivatives such as this compound. Hans von Pechmann's classical synthesis method, developed in 1898, demonstrated the formation of pyrazoles from acetylene and diazomethane, establishing early synthetic approaches that would later be refined and expanded. These foundational synthetic methodologies laid the groundwork for the development of more sophisticated approaches capable of introducing specific substitution patterns and functional groups.

The recognition of pyrazole derivatives in natural products marked a significant milestone in the historical development of this field. Japanese researchers Kosuge and Okeda made groundbreaking discoveries in 1954 when they isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant species belonging to the Piperaceae family. This discovery challenged the previously held belief that pyrazoles could not occur naturally and opened new avenues for understanding the biological significance of these heterocyclic structures. The subsequent isolation of levo-β-(1-pyrazolyl)alanine from watermelon seeds further demonstrated the natural occurrence and potential biological importance of pyrazole-containing compounds.

The evolution of synthetic methodologies has enabled the precise construction of complex pyrazole derivatives with specific substitution patterns. The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines under acidic catalysis, remains a fundamental approach for pyrazole construction. This methodology has been refined and adapted to accommodate various substitution patterns, enabling the synthesis of compounds such as this compound through careful selection of starting materials and reaction conditions. The development of alternative synthetic routes, including cycloaddition reactions and condensation methodologies, has further expanded the synthetic accessibility of diverse pyrazole structures.

Significance in Heterocyclic Compound Research

The significance of this compound within heterocyclic compound research extends beyond its individual molecular properties to encompass broader implications for medicinal chemistry and synthetic methodology development. Heterocyclic compounds have emerged as essential building blocks in modern pharmaceutical research, with pyrazole derivatives occupying a particularly prominent position due to their diverse biological activities and synthetic versatility. The incorporation of specific substituents such as cyclopropyl and fluorophenyl groups in this compound exemplifies the strategic approach to molecular design that characterizes contemporary drug discovery efforts.

The aminopyrazole framework represented by this compound has demonstrated significant potential across multiple therapeutic areas, with recent research highlighting their utility as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The presence of the amino group at the 5-position provides a hydrogen bond donor capability that can interact with biological targets through specific binding interactions. This structural feature has been recognized as particularly important for compounds targeting protein kinases, where the amino group can form crucial hydrogen bonds with amino acid residues in the active site region.

The strategic incorporation of fluorine atoms in pharmaceutical compounds has become a well-established approach for modulating biological activity and improving pharmacokinetic properties. The 4-fluorophenyl substituent in this compound represents this design principle, as fluorine substitution can enhance metabolic stability, improve binding selectivity, and modify physicochemical properties such as lipophilicity and membrane permeability. The electron-withdrawing nature of the fluorine atom can also influence the electronic distribution within the molecule, potentially affecting both chemical reactivity and biological interactions.

The cyclopropyl substituent introduces additional structural complexity and potential biological relevance to the molecule. Cyclopropyl groups are frequently encountered in bioactive compounds due to their unique conformational properties and ability to participate in specific binding interactions with biological targets. The strained nature of the cyclopropane ring imparts distinctive electronic properties that can influence both the chemical behavior and biological activity of the parent molecule. This structural feature has been successfully incorporated into numerous pharmaceutical compounds, where it contributes to improved potency, selectivity, or pharmacokinetic characteristics.

Recent advances in aminopyrazole research have emphasized the importance of structural diversity and precise substitution patterns for achieving desired biological activities. The specific arrangement of substituents in this compound represents a sophisticated example of molecular design that incorporates multiple strategic elements. The combination of the amino group, cyclopropyl moiety, and fluorophenyl substituent creates a molecule with the potential for diverse biological interactions and applications in various research contexts.

Structural Relationship to Other Aminopyrazoles

The structural relationship between this compound and other aminopyrazole derivatives provides valuable insight into the diversity and design principles that govern this important class of heterocyclic compounds. Aminopyrazoles represent a substantial subset of pyrazole chemistry, characterized by the presence of amino functionality at various positions on the five-membered ring. The positioning of the amino group significantly influences both the chemical properties and biological activities of these compounds, creating distinct subfamilies with characteristic behaviors and applications.

The classification of aminopyrazoles based on the position of the amino substituent reveals three primary categories: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. This compound belongs to the 5-aminopyrazole category, placing it within a group that has demonstrated particular significance in medicinal chemistry applications. This positional specificity influences the hydrogen bonding capacity, electronic properties, and potential biological interactions of the molecule compared to its regioisomeric counterparts.

Comparative analysis with other 5-aminopyrazole derivatives reveals both similarities and distinctions that highlight the importance of substituent selection in molecular design. The related compound 3-cyclopropyl-1H-pyrazol-5-amine, which lacks the fluorophenyl substituent, provides a simplified structural analog that demonstrates the impact of aromatic substitution on molecular properties. The presence of the 4-fluorophenyl group in the target compound introduces additional molecular volume, altered electronic distribution, and enhanced lipophilicity compared to the unsubstituted analog.

The structural relationship to other cyclopropyl-containing pyrazoles further illustrates the design principles underlying this compound class. Compounds such as 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine represent regioisomeric arrangements that maintain the cyclopropyl and fluorophenyl components while altering their positions on the pyrazole ring. These structural variations provide opportunities to investigate the impact of substitution patterns on biological activity and chemical properties, contributing to structure-activity relationship understanding within the aminopyrazole family.

The incorporation of fluorine-containing substituents represents a common design strategy within contemporary aminopyrazole research, as exemplified by compounds such as 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine. These structural analogs demonstrate the versatility of halogen substitution in modulating molecular properties while maintaining the core aminopyrazole framework. The comparison between different halogen substituents and their positioning provides valuable information for optimizing biological activity and physicochemical characteristics.

| Compound Name | Molecular Formula | Amino Position | Key Substituents | Molecular Weight |

|---|---|---|---|---|

| This compound | C₁₂H₁₂FN₃ | 5 | Cyclopropyl, 4-fluorophenyl | 217.246 g/mol |

| 3-Cyclopropyl-1H-pyrazol-5-amine | C₆H₉N₃ | 5 | Cyclopropyl | 123.16 g/mol |

| 5-Cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine | C₁₂H₁₂FN₃ | 4 | Cyclopropyl, 3-fluorophenyl | 217.246 g/mol |

| 3-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-5-amine | C₉H₇ClFN₃ | 5 | 4-chlorophenyl, fluoro | 211.62 g/mol |

The analysis of aminopyrazole structure-activity relationships has revealed important principles that inform the design of new compounds within this chemical class. The positioning of substituents on the pyrazole ring influences not only the immediate chemical environment of the amino group but also the overall three-dimensional structure and electronic properties of the molecule. The specific combination of substituents in this compound represents a sophisticated integration of these design principles, combining the conformational constraints of the cyclopropyl group with the electronic effects of fluorine substitution and the hydrogen bonding capacity of the amino functionality.

Properties

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDYQOCRWENFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649463 | |

| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114957-51-5 | |

| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with cyclopropyl ketone in the presence of a base, such as potassium carbonate, to form the desired pyrazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (25b)

- Molecular formula : C₁₃H₁₆FN₃

- Key differences : Replacing cyclopropyl with a bulkier tert-butyl group increases steric hindrance, reducing binding affinity to certain kinases.

- Synthesis : Prepared using (4-fluorophenyl)hydrazine hydrochloride, yielding 79% .

- Biological relevance : Demonstrates lower kinase inhibition potency compared to the cyclopropyl analogue, likely due to steric clashes in active sites .

3-(Trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Substituent Variations at Position 1

1-Methyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine

- Molecular formula : C₁₀H₁₀ClN₃

- Key differences : Chlorophenyl substitution at position 3 and methyl at position 1.

- Biological activity : Shows moderate thrombin inhibition due to reduced electron density from the chlorine atom .

1-(4-Methylphenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

- Molecular formula : C₁₆H₁₄FN₃

- Key differences : Additional methylphenyl group at position 3.

Regioisomeric Modifications

Swapping substituent positions on the pyrazole ring can dramatically alter biological activity:

Functional Group Additions

N-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12h)

- Synthesis : Derived from 3-(4-fluorophenyl)-1H-pyrazol-5-amine (11h) with 85% yield.

- Key feature : The mercaptoacetamide moiety introduces hydrogen-bonding capacity, enhancing serine protease inhibition (e.g., botulinum neurotoxin Serotype A) .

Biological Activity

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 1114957-51-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound exhibits a molecular formula of C12H12FN3 and a molecular weight of 217.24 g/mol, making it an interesting candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for several biological targets. The following sections summarize key findings regarding its biological activities.

Anticancer Activity

Recent research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, showing IC50 values in the low micromolar range against various tumor types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Induction of apoptosis |

| A375 | 3.0 | Cell cycle arrest |

| HCT116 | 2.8 | Inhibition of CDK activity |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.045 |

These findings highlight its potential use as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the phenyl group have been explored to enhance potency and selectivity.

Key Modifications:

- Fluorine Substitution : The presence of fluorine at the para position significantly increases lipophilicity and bioavailability.

- Cyclopropyl Group : This moiety contributes to conformational rigidity, which may enhance binding affinity to target proteins.

Studies have shown that derivatives with varying substituents exhibit different potencies, emphasizing the importance of careful structural modifications in drug design .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Case Study A : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls.

- Case Study B : A study on bacterial infections demonstrated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic application in infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, and how can regiochemical purity be ensured?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, thiourea intermediates can be cyclized under acidic conditions to form the pyrazole core, followed by nucleophilic substitution to introduce the cyclopropyl group . X-ray crystallography (e.g., using SHELX programs ) is critical for confirming regiochemistry and avoiding positional isomerism. HPLC (≥95% purity) and (e.g., aromatic proton splitting patterns) are used to validate structural integrity .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-80) is recommended. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted using UV-Vis spectroscopy or LC-MS to detect degradation products. The 4-fluorophenyl group enhances lipophilicity, which may require formulation with cyclodextrins or liposomes for aqueous compatibility .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

- Methodology : The cyclopropyl group introduces steric strain, complicating crystal packing. Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or low-temperature data collection (e.g., 173 K) improves resolution. Hydrogen-bonding networks involving the amine (-NH) and fluorophenyl groups are analyzed via SHELXL refinement . For example, intermolecular N–H···N/O interactions (2.19–2.29 Å) stabilize the lattice .

Q. How does regiochemistry (e.g., 1,3- vs. 1,5-substitution) impact biological activity, and what analytical tools differentiate isomers?

- Methodology : Regioisomers are distinguished using HMBC NMR to correlate pyrazole C-3/C-5 with adjacent substituents. Biological assays (e.g., kinase inhibition) reveal that 1-(4-fluorophenyl)-3-cyclopropyl substitution (vs. 1-cyclopropyl-3-fluorophenyl) enhances p38α MAP kinase selectivity due to altered dihedral angles (e.g., 59.3° vs. 42.4° between fluorophenyl and pyridyl groups) .

Q. What computational strategies predict the binding affinity of this compound to protein targets like carbonic anhydrase or CCK receptors?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. The fluorophenyl moiety’s electronegativity and cyclopropyl’s rigidity are parameterized in force fields (e.g., CHARMM). Pharmacophore models prioritize hydrophobic pockets and hydrogen-bond acceptors (e.g., pyrazole-NH) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies values .

Data Contradiction Analysis

Q. Conflicting reports exist regarding antimicrobial vs. kinase-inhibitory activity. How can researchers reconcile these findings?

- Methodology : Divergent bioactivities may stem from assay conditions (e.g., bacterial strain specificity) or substituent-dependent target promiscuity. Dose-response studies (IC vs. MIC) and proteomic profiling (e.g., kinome-wide screens) clarify mechanisms. For example, the 4-fluorophenyl group’s membrane permeability may enhance antibacterial efficacy in Gram-positive models but antagonize kinase selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.